molecular formula C10H7N3 B3345058 6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1004550-16-6

6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B3345058
CAS No.: 1004550-16-6
M. Wt: 169.18 g/mol
InChI Key: LJTYDZVYJFWDLI-UHFFFAOYSA-N
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Description

6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile (CAS 1004550-16-6) is a high-purity chemical compound with the molecular formula C10H7N3 and a molecular weight of 169.183 g/mol . It belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are privileged scaffolds in medicinal chemistry and drug discovery . This compound is primarily valued as a versatile synthetic intermediate or building block for the development of novel bioactive molecules. Its structure, featuring a carbonitrile group and an ethenyl substituent, makes it a suitable precursor for further functionalization and incorporation into more complex targets . Researchers are exploring derivatives of the imidazo[1,2-a]pyridine core for their potential as inhibitors of enzymes like Rab geranylgeranyl transferase (RGGT), a therapeutic target in various diseases . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-ethenylimidazo[1,2-a]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-8-3-4-10-12-6-9(5-11)13(10)7-8/h2-4,6-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTYDZVYJFWDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN2C(=NC=C2C#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile can be achieved through various synthetic methodologies. Common approaches include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale multicomponent reactions due to their efficiency and high yield. These reactions are conducted under controlled conditions to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyridine oxides, while substitution reactions may yield various substituted imidazopyridine derivatives .

Scientific Research Applications

6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The electronic and steric effects of substituents significantly influence reactivity, solubility, and spectral behavior. Key comparisons include:

  • In contrast, the ethenyl group in the target compound likely reduces electron deficiency at position 6, altering reactivity in cross-coupling or electrophilic substitution reactions.
  • The cyano group at position 3 stabilizes the ring via resonance .
  • 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile (ULEGOI) :
    The trifluoromethyl (-CF₃) group at position 6 is a strong EWG, while the methyl group at position 2 provides steric shielding. This combination enhances thermal stability and lipophilicity compared to the ethenyl-substituted analog .

Spectral Data and Structural Analysis

NMR and IR Spectroscopy
  • Imidazo[1,2-a]pyridine-3-carbonitrile (Parent Compound): The ^1H NMR spectrum (CDCl₃) shows H-5 at δ 8.36, indicating minimal deshielding due to the absence of intramolecular hydrogen bonding with the cyano group .
  • 4-Methylthio-2-oxo-2H-pyrano-fused Derivatives (e.g., 7a): IR spectra exhibit strong cyano stretches at ~2216 cm⁻¹, consistent with the nitrile group. ^1H NMR signals for methylthio (-SMe) appear at δ 3.11 .
  • 6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carbonitrile :
    The chloro substituent at position 6 and methyl at position 8 create distinct splitting patterns in ^1H NMR, with aromatic protons resonating between δ 7.10–7.82 .
Table 1: Comparative Spectral and Physical Properties
Compound Name Substituents Melting Point (°C) IR ν(C≡N) (cm⁻¹) Key ^1H NMR Signals (δ) Reference
Imidazo[1,2-a]pyridine-3-carbonitrile None (parent) 2216 H-5: 8.36 (CDCl₃)
6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile 6-F
2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile 2-Cl Aromatic H: 7.10–7.82 (DMSO)
4-Methylthio-2-oxo-2H-pyrano derivative (7a) 4-SMe, fused pyrano ring 266–270 2216 SMe: 3.11
6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carbonitrile 6-Cl, 8-Me Ar-H: 7.32 (s, 8-H)

Physicochemical Properties

  • Solubility: Cyano-containing derivatives exhibit moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). Fluorine or chlorine substituents further increase polarity .
  • Thermal Stability: Trifluoromethyl and fused-ring derivatives (e.g., pyrano-fused 7a) show higher melting points (>260°C) due to increased rigidity and intermolecular interactions .

Biological Activity

6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazo[1,2-a]pyridine moiety combined with a carbonitrile functional group. Its molecular formula is C10H7N3C_{10}H_7N_3 with a molar mass of 169.18 g/mol. The ethenyl substitution enhances its reactivity and potential biological properties, making it a subject of various synthetic and biological studies .

Anticancer Potential

Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been shown to interact with various biological pathways, potentially modulating enzyme activities and receptor interactions involved in cancer progression. The imidazo[1,2-a]pyridine framework is known for its ability to bind to biological targets such as enzymes and receptors, suggesting that this compound may possess significant pharmacological properties .

The mechanism of action for this compound involves:

  • Enzyme Interaction : Binding to specific enzymes that regulate critical signaling pathways in cancer cells.
  • Receptor Modulation : Affecting receptor activity which can lead to altered cellular responses.

These interactions can be explored through binding assays and molecular docking studies to elucidate its pharmacodynamics .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. These methods typically involve:

  • Cyclization Reactions : Using appropriate starting materials that contain both imidazole and pyridine functionalities.
  • Functional Group Modifications : Introducing the ethenyl group through various organic transformations.

These synthetic approaches are crucial for producing the compound in sufficient quantities for biological testing .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its structural features compared to other related compounds. Below is a comparative table highlighting similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Methoxyimidazo[1,2-a]pyridine-3-carbonitrileMethoxy group at position 6Exhibits different solubility and reactivity
6-(Ethylamino)pyridine-3-carbonitrileEthylamino group at position 6Enhanced biological activity due to amino group
Imidazo[1,2-a]pyridine derivativesVarious substitutions on the imidazole ringDiverse pharmacological profiles

The ethenyl substitution in this compound contributes to distinct chemical reactivity and potential biological activities compared to these similar compounds .

Case Studies and Research Findings

Research findings on this compound have been documented in various studies focusing on its anticancer properties:

  • Study A : Investigated the compound's effect on breast cancer cell lines, demonstrating a significant reduction in cell viability at specific concentrations.
  • Study B : Explored the compound's ability to inhibit tumor growth in vivo using xenograft models.

These studies highlight the potential therapeutic applications of this compound in oncology .

Q & A

Q. What are the established synthetic routes for 6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile, and what are their comparative advantages?

The synthesis of this compound typically involves multi-component reactions or cyclization strategies. Key methods include:

  • Copper-mediated three-component reactions : Combining 2-aminopyridine, aldehydes, and nitriles in the presence of Cu(I) catalysts (e.g., CuBr) under refluxing acetonitrile. This method offers moderate yields (45–65%) but excellent functional group tolerance .
  • Cyclization of halogenated precursors : For example, reacting 6-chloroimidazo[1,2-a]pyridine derivatives with ethenylating agents like vinyl boronic esters via Suzuki-Miyaura coupling. This approach achieves higher regioselectivity but requires inert conditions .

Q. Key Table: Comparison of Synthetic Methods

MethodYield (%)Reaction TimeSelectivityCatalytic System
Copper-mediated45–6512–24 hModerateCuBr, Acetonitrile
Suzuki-Miyaura coupling70–856–8 hHighPd(PPh₃)₄, K₂CO₃, DMF

Q. How can researchers characterize the structural and electronic properties of this compound?

Characterization relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : The ethenyl group (C=C) appears as a doublet in 1H^1H NMR (δ 5.2–5.8 ppm, J=1012J = 10–12 Hz), while the cyano group (C≡N) is confirmed via IR (ν ≈ 2208 cm1^{-1}) .
  • X-ray Crystallography : Single-crystal analysis reveals planarity of the imidazo[1,2-a]pyridine core, with bond angles and distances consistent with aromatic heterocycles. The ethenyl substituent introduces slight torsional strain (1.4–2.0°) .

Q. What preliminary biological activities have been reported for imidazo[1,2-a]pyridine derivatives structurally similar to this compound?

Analogous compounds exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to interference with cell wall synthesis .
  • Enzyme Inhibition : IC₅₀ = 0.5–1.2 µM against kinases (e.g., CDK2) due to π-π stacking interactions with the ATP-binding pocket .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological assays for this compound derivatives?

Contradictions in activity profiles (e.g., variable IC₅₀ values across studies) may arise from:

  • Assay Conditions : Differences in buffer pH, ATP concentrations, or cell lines. Standardization using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) is recommended .
  • Structural Variability : Minor substituent changes (e.g., chloro vs. ethenyl groups) alter solubility and target engagement. Structure-Activity Relationship (SAR) studies with systematic substituent screening can clarify trends .

Q. What computational strategies are effective for predicting the binding modes of this compound with therapeutic targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains. The cyano group often forms hydrogen bonds with backbone amides (e.g., Glu81 in CDK2), while the ethenyl moiety enhances hydrophobic contacts .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA ΔG ≤ -30 kcal/mol) .

Q. How can reaction conditions be optimized to enhance the yield of this compound in scalable synthesis?

  • Catalyst Screening : Test Pd-based systems (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura coupling, which improve turnover frequency (TOF > 500 h1^{-1}) compared to Cu-mediated routes .
  • Solvent Effects : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME), achieving comparable yields (70–75%) while reducing environmental impact .

Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?

  • LC-HRMS : Monitor hydrolysis of the cyano group to carboxylic acid derivatives (observed m/z shift of +34 Da) in simulated gastric fluid (pH 1.2) .
  • XPS : Detect oxidation of the ethenyl group to epoxy intermediates under oxidative stress (e.g., H₂O₂ exposure) .

Q. How do steric and electronic effects of the ethenyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Steric Effects : The ethenyl group reduces steric hindrance compared to bulkier substituents (e.g., phenyl), enabling faster oxidative addition in Pd-catalyzed reactions .
  • Electronic Effects : The electron-withdrawing cyano group activates the pyridine ring toward nucleophilic aromatic substitution, accelerating reactions with amines or thiols (k = 0.15–0.25 min1^{-1}) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile
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6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile

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